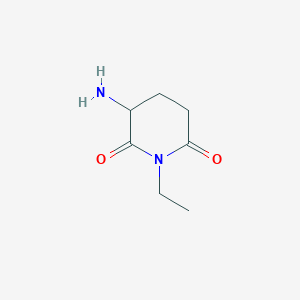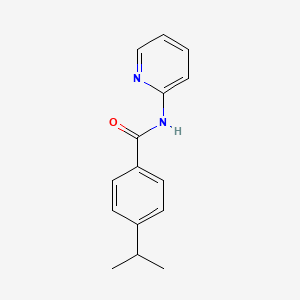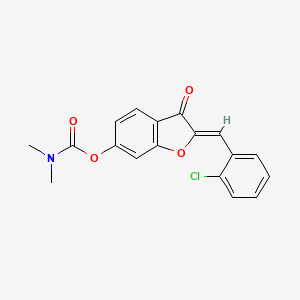![molecular formula C19H18Cl2N2O6 B2518061 Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate CAS No. 1164530-56-6](/img/structure/B2518061.png)
Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the first paper, the synthesis of 5-substituted 4-isoxazolecarboxylates is described. The process involves the reaction of methyl or ethyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride in methanol, yielding high yields of the esters of 5-substituted 4-isoxazolecarboxylic acids. These esters can be hydrolyzed to the corresponding carboxylic acids. Additionally, the esters can isomerize to esters or hemiesters of 2-cyano-3-oxoalkanoic acids using sodium ethoxide or methoxide . This synthesis route may be relevant to the synthesis of the compound of interest, as it shares the isoxazole and dimethylamino components.
Molecular Structure Analysis
The structure of related compounds has been determined using NMR techniques, including NOESY and HMBC, as well as X-ray diffraction . These techniques are crucial for confirming the molecular structure of synthesized compounds, including the placement of substituents on the isoxazole ring. For the compound , similar analytical methods would likely be employed to ascertain the precise molecular structure, including the positions of the dichlorophenyl and ethoxy-oxoacetyl groups.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate. However, the reactions of similar isoxazole derivatives, such as the isomerization of esters to cyano-oxoalkanoic acid derivatives , suggest that the compound may undergo similar transformations. The presence of reactive groups like the dimethylamino and ethoxy-oxoacetyl could also imply potential for further chemical reactions.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of the specific compound , they do offer insights into the properties of similar compounds. For instance, the esters of 4-isoxazolecarboxylic acids are generally hydrolyzed to carboxylic acids , indicating that the compound may also be susceptible to hydrolysis under certain conditions. The stability of intermediates and the influence of substituents on the isoxazole ring, as seen in the synthesis of pyrazole derivatives , could also be relevant to understanding the stability and reactivity of the compound.
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including those with complex chemical structures, have been developed for measuring amyloid in vivo in Alzheimer's disease patients' brains. These developments mark a significant breakthrough in understanding the pathophysiological mechanisms and progression of amyloid deposits, enabling early detection and evaluation of new therapies for Alzheimer's disease. The study by Nordberg (2007) reviews the progress in this area, emphasizing the potential of PET amyloid imaging techniques (Nordberg, 2007).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters offers new materials with specific properties for various applications, including drug delivery. The work of Petzold-Welcke et al. (2014) discusses the synthesis and potential uses of novel xylan esters, highlighting their application in forming nanoparticles for drug delivery purposes (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Impact of Organochlorine Compounds
The environmental effects of chlorophenols and their evaluation have been extensively reviewed, considering their moderate to significant toxic effects on aquatic life and potential for bioaccumulation. The study by Krijgsheld and Gen (1986) assesses the impact of these compounds on the aquatic environment, offering insights into their persistence and the effectiveness of biodegradation under certain conditions (Krijgsheld & Gen, 1986).
Facile Synthesis of Isoxazolone Derivatives
Isoxazolone derivatives, known for their significant biological and medicinal properties, have been synthesized through a three-component reaction. The research by Laroum et al. (2019) demonstrates an efficient method for creating these derivatives, which could have implications for the synthesis of complex molecules including the one of interest (Laroum, Boulcina, Bensouici, & Debache, 2019).
Propriétés
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O6/c1-5-28-19(26)16(24)10(9-23(2)3)17-14(18(25)27-4)15(22-29-17)13-11(20)7-6-8-12(13)21/h6-9H,5H2,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNWXSIHMFUKEJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)



